Ethyl 4-(dipentylamino)-4-oxobutanoate
Description
Ethyl 4-(dipentylamino)-4-oxobutanoate is a γ-keto ester featuring a dipentylamino substituent at the 4-position of the butanoate backbone. This compound is part of a broader class of 4-oxobutanoate derivatives, which are characterized by their ester functional group and a ketone at the γ-position.
Properties
CAS No. |
7249-60-7 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
ethyl 4-(dipentylamino)-4-oxobutanoate |
InChI |
InChI=1S/C16H31NO3/c1-4-7-9-13-17(14-10-8-5-2)15(18)11-12-16(19)20-6-3/h4-14H2,1-3H3 |
InChI Key |
PCCBJWJLYTUNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(dipentylamino)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dipentylamino group is introduced through a nucleophilic substitution reaction, where dipentylamine reacts with the ester in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dipentylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dipentylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(dipentylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(dipentylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The dipentylamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Diversity and Structural Features
The 4-oxobutanoate scaffold is highly versatile, accommodating diverse substituents that modulate physical, chemical, and biological properties. Key analogues are categorized below:
Aliphatic Amino Substituents
- Ethyl 4-(diallylamino)-4-oxobutanoate (22): Features a diallylamino group, enabling ring-closing metathesis to form pyrrolidine derivatives. Yields 37% via column chromatography .
- Ethyl 4-(diethylphosphono)-4-oxobutanoate: Incorporates a phosphonate group, enhancing electrophilicity and resistance to ester hydrolysis compared to amino-substituted analogues .
Aromatic and Heterocyclic Substituents
- Ethyl 4-(indolin-1-yl)-4-oxobutanoate (3): The indole moiety may confer fluorescence or receptor-binding properties, as seen in similar heterocyclic derivatives .
- Ethyl 4-(1-naphthyl)-4-oxobutanoate: A naphthalene substituent enhances aromaticity and π-π stacking interactions, relevant in materials science .
Halogenated and Electron-Modifying Substituents
- Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB): Chlorine and methoxy groups alter electronic density, affecting solubility and reactivity in catalytic applications .
Alkyl Chain Variations
- Alkyl 4-oxobutanoate derivatives of thymol: Optimal tyrosinase inhibition (IC50: 102.3–191.4 µM) is achieved with C3–C4 alkyl chains, suggesting that longer chains (e.g., dipentylamino) may reduce activity due to steric effects .
Physical and Chemical Properties
Reactivity and Stability
- Ester Hydrolysis: Amino-substituted derivatives (e.g., dipentylamino) may exhibit slower hydrolysis compared to electron-deficient analogues (e.g., bromophenyl) due to steric protection of the ester group .
- Metathesis Compatibility: Diallylamino-substituted esters undergo efficient ring-closing metathesis, whereas dipentylamino groups lack the necessary alkene functionality .
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